molecular formula C8H13BO3 B1311791 (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid CAS No. 221006-68-4

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

Cat. No. B1311791
M. Wt: 168 g/mol
InChI Key: LMARAEULVSDJBH-UHFFFAOYSA-N
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Description

“(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid” is a chemical compound with the CAS Number: 221006-68-4 . Its IUPAC name is 3,3-dimethyl-6-oxo-1-cyclohexen-1-ylboronic acid . The molecular weight of this compound is 168 .


Molecular Structure Analysis

The InChI code for “(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid” is 1S/C8H13BO3/c1-8(2)4-3-7(10)6(5-8)9(11)12/h5,11-12H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid” has a molecular weight of 168 . The compound should be stored in a freezer .

Scientific Research Applications

Potential in Anticancer Drug Development

A study by Santana et al. (2020) highlighted the potential of chromene derivatives, including a compound related to (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, in the development of new anticancer drugs. The research involved molecular modeling and docking studies suggesting these compounds' effectiveness as DNA intercalators.

Boronic Acid in Enantioselective Catalysis

Boronic acid, including variants like (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, has been studied for its catalytic properties. Hashimoto, Gálvez, and Maruoka (2015) reported on the boronic acid-catalyzed aza-Michael addition of hydroxamic acid to quinone imine ketals, showing its utility in creating densely functionalized cyclohexanes.

Organoboron Compounds in Synthesis

Mikhaĭlov and Lavrinovich (1984) investigated the synthesis of iodine-containing boronic acids and their derivatives. Their work, detailed in the Journal of Organometallic Chemistry, showcases the relevance of boronic acid compounds in the synthesis of complex organic molecules.

Role in Organic Room-Temperature Phosphorescent Materials

A 2018 study by Zhang et al. explored the use of aryl boronic acids, including derivatives of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, in creating organic room-temperature phosphorescent and mechanoluminescent materials.

In Molecular Recognition and Assembly

Boronic acids have broad applications in molecular recognition and assembly, as discussed by Larkin et al. (2008) in their study on dimers of boroglycine and methylamine boronic acid. Their research provides insights into the geometrical structures and interactions of these compounds.

properties

IUPAC Name

(3,3-dimethyl-6-oxocyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BO3/c1-8(2)4-3-7(10)6(5-8)9(11)12/h5,11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMARAEULVSDJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(CCC1=O)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435959
Record name (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

CAS RN

221006-68-4
Record name (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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